1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Description
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one (CAS 1194605-76-9) is a brominated thienothiophene derivative with the molecular formula C₁₄H₁₆Br₂OS₂ and a molecular weight of 424.21 g/mol . The compound features a thieno[3,4-b]thiophene core substituted with two bromine atoms at the 4- and 6-positions and a 2-ethylhexanoyl group at the 2-position. Its monoisotopic mass is 421.900931, and it is characterized by a high bromine content (37.7% by mass), which enhances its utility as a reactive intermediate in cross-coupling reactions for synthesizing conjugated polymers or small molecules .
The compound is stored under dry conditions at 2–8°C to maintain stability and is commercially available from suppliers such as LEAP CHEM CO., LTD., and Biopharmacule Speciality Chemicals . Its applications span organic electronics, where it serves as a building block for semiconductors, and chemical synthesis, where its bromine substituents enable functionalization via Suzuki or Stille couplings .
Properties
CAS No. |
1194605-76-9 |
|---|---|
Molecular Formula |
C14H16Br2OS2 |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
1-(4,6-dibromothieno[2,3-c]thiophen-2-yl)-2-ethylhexan-1-one |
InChI |
InChI=1S/C14H16Br2OS2/c1-3-5-6-8(4-2)11(17)10-7-9-12(18-10)14(16)19-13(9)15/h7-8H,3-6H2,1-2H3 |
InChI Key |
UHHOTOYDCIDUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)C1=CC2=C(SC(=C2S1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Solvent : Chloroform or dichloromethane
- Temperature : 0–25°C
- Catalyst : None required
- Typical yield : 75–85%
- Dissolve 10 mmol of thieno[3,4-b]thiophene-2-carboxylate in 50 mL chloroform.
- Add 22 mmol NBS portionwise at 0°C.
- Stir for 12 hours at room temperature.
- Quench with aqueous Na₂S₂O₃, extract with CH₂Cl₂, and purify via column chromatography (hexane:CH₂Cl₂ = 3:1).
Critical Parameter : Excess NBS (>2.2 eq) ensures complete dibromination while avoiding tribromination byproducts.
Friedel-Crafts Acylation for Side-Chain Introduction
The brominated intermediate undergoes Friedel-Crafts acylation with 2-ethylhexanoyl chloride to install the ketone side chain. AlCl₃ is the most effective Lewis catalyst for this step.
Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.5 eq | Maximizes acylation (88%) |
| Solvent | Dichloromethane | Prevents side reactions |
| Reaction Time | 6 hours | Balances completion vs. decomposition |
| Temperature | 0°C → RT | Controls exotherm |
Mechanistic Insight : The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ polarizes the acyl chloride to generate the acylium ion. Steric hindrance from the 2-ethylhexyl group necessitates prolonged reaction times compared to linear acyl chlorides.
Alternative Synthetic Routes
Direct Bromoacylation
A one-pot method combines bromination and acylation:
- Treat thieno[3,4-b]thiophene with NBS (2.2 eq) and 2-ethylhexanoyl chloride (1.1 eq) in CH₂Cl₂.
- Add AlCl₃ (1.5 eq) at −10°C.
- Warm to RT and stir for 8 hours.
Advantages :
Limitations :
Pd-Catalyzed Cross-Coupling
While less common, Suzuki-Miyaura coupling has been explored for late-stage functionalization:
| Component | Quantity |
|---|---|
| 4,6-Dibromothieno[3,4-b]thiophene | 1.0 eq |
| 2-Ethylhexanoyl boronic ester | 2.2 eq |
| Pd(PPh₃)₄ | 5 mol% |
| Base | K₂CO₃ (3.0 eq) |
Outcome :
Purification and Characterization
Purification Techniques
Spectroscopic Data
Industrial-Scale Production Challenges
Cost Drivers
| Component | Cost Contribution |
|---|---|
| NBS | 34% |
| 2-Ethylhexanoyl chloride | 28% |
| Pd catalysts | 19% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Bromination/Acylation | 82 | 97 | High |
| One-Pot Bromoacylation | 78 | 95 | Moderate |
| Pd-Catalyzed Coupling | 62 | 99 | Low |
Trade-offs : The stepwise approach remains preferred for large-scale synthesis due to reliability, despite longer reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dehalogenated or alcohol derivatives .
Scientific Research Applications
Organic Electronics
One of the primary applications of 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one is in the field of organic electronics. The compound serves as an important building block for the synthesis of organic semiconductors used in:
- Organic Field Effect Transistors (OFETs) : Its high charge mobility and stability make it suitable for use in OFETs, which are essential components in flexible electronic devices.
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties allow for efficient light emission, making it a candidate for OLED applications.
Photovoltaics
The compound has shown promise in photovoltaic applications, particularly in:
- Bulk Heterojunction Solar Cells : Research indicates that incorporating this compound into the active layer can enhance the efficiency of solar cells by improving charge separation and transport properties. Studies have demonstrated that its addition can significantly alter the morphology of the active layer, leading to improved performance metrics such as higher power conversion efficiencies .
Materials Science
In materials science, this compound is utilized for:
- Synthesis of Novel Polymers : The compound can be used to develop new polymers with enhanced thermal and mechanical properties. By replacing traditional alkoxy groups with alkylthienyl groups in polymer backbones, researchers have observed improvements in thermal stability and solubility .
Case Study 1: Enhancing Organic Photovoltaic Devices
A study published in ResearchGate explored the effects of volatile additives on the morphology and performance of active layers in organic photovoltaic devices incorporating this compound. The findings indicated that specific additive combinations could lead to significant improvements in device efficiency due to optimized film morphology and charge transport dynamics .
Case Study 2: Development of High-Efficiency OFETs
Another research effort focused on synthesizing thin films for OFET applications using this compound as a core material. The resulting devices exhibited high mobility and stability under operational conditions, showcasing its potential as a critical component in future flexible electronics .
Mechanism of Action
The mechanism of action of 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the thienothiophene core play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,4-b]thiophene derivatives are widely studied for their optoelectronic properties. Below is a detailed comparison of 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one with structurally related compounds:
Structural and Electronic Modifications
Key Research Findings
Electronic Properties: The bromine atoms in this compound facilitate electron-deficient character, making it suitable for synthesizing low-bandgap polymers. For example, its polymer derivative (PTTEH) exhibits a radical state and a bandgap of ~1.5 eV, enabling high sensitivity in ammonia detection at low voltages .
Solubility and Processability: The 2-ethylhexanoyl group balances solubility in organic solvents (e.g., chloroform, toluene) and molecular packing, critical for thin-film device fabrication . In contrast, the octanoyl derivative (CAS 1327334-59-7) offers higher solubility but may compromise charge transport due to excessive alkyl chain length .
Synthetic Versatility: Bromine substituents enable post-functionalization. For instance, the compound has been used to synthesize donor-acceptor copolymers for bulk-heterojunction solar cells, achieving power conversion efficiencies (PCE) up to 7.4% when blended with fullerene derivatives . The non-fluorinated compound is more reactive in palladium-catalyzed couplings compared to its fluorinated counterpart, which may exhibit slower reaction kinetics due to steric and electronic effects .
Biological Activity
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one is a complex organic compound with significant potential in various biological applications. Its unique structure includes a thieno[3,4-b]thiophene core with two bromine substituents, which may enhance its biological activity through various mechanisms. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
- Molecular Formula: C₁₄H₁₆Br₂OS₂
- Molecular Weight: 424.21 g/mol
- CAS Number: 1194605-76-9
- Boiling Point: 458.4 ± 40.0 °C (predicted)
Biological Activity Overview
The biological activities of this compound have been explored in various studies, primarily focusing on its potential as an anticancer agent and its antioxidant properties.
Anticancer Activity
Recent studies have indicated that compounds with similar thieno[3,4-b]thiophene structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thieno[3,4-b]thiophenes have shown promising results in inhibiting the growth of lung cancer cells (A549) with IC₅₀ values ranging from 11.20 to 59.61 µg/mL depending on the specific derivative tested .
| Compound | IC₅₀ (µg/mL) | Cell Line |
|---|---|---|
| 11b | 11.20 | A549 |
| 11c | 15.73 | A549 |
| 13b | 59.61 | A549 |
| 14b | 27.66 | A549 |
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. While specific data on this compound is limited, related thieno compounds have demonstrated moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation: The presence of bromine atoms can enhance electron-withdrawing properties, potentially leading to increased reactivity with cellular targets.
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Defense Mechanisms: By scavenging free radicals, the compound may protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have highlighted the importance of thienothiophene derivatives in drug development:
- Synthesis and Characterization : A recent study synthesized a series of thieno derivatives and characterized their structures using IR and NMR spectroscopy . The results indicated that modifications at the thiophene ring could significantly affect biological activity.
- Molecular Docking Studies : Computational studies have shown that these compounds can bind effectively to certain protein targets involved in cancer progression, suggesting a potential for drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one, and how is its purity validated?
- Synthesis : The compound is typically synthesized via Suzuki-Miyaura coupling or direct bromination of thienothiophene precursors. For example, it has been used as a monomer in block copolymer synthesis, where it is coupled with stannane-containing benzodithiophene derivatives under palladium catalysis .
- Characterization : Key methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity and regiochemistry. Residual chloroform (7.26 ppm) is used as an internal reference .
- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution in polymerized forms (using polystyrene standards in 1,2,4-trichlorobenzene at 140°C) .
- UV-vis-NIR Spectroscopy : Assesses optical properties (e.g., ) relevant to electronic applications .
Q. What role does this compound play in organic electronic devices, particularly bulk heterojunction (BHJ) solar cells?
- The compound serves as an electron-deficient (acceptor) unit in donor-acceptor (D-A) copolymers. Its dibrominated thienothiophene core enhances electron affinity, facilitating charge separation in BHJ active layers. However, device efficiency depends on its integration with electron-rich donors (e.g., benzodithiophene derivatives) to optimize light absorption and charge transport .
Advanced Research Questions
Q. How can crystallinity and morphology of polymers incorporating this compound be systematically optimized?
- Block Copolymer Design : Adjusting the length of donor/acceptor blocks (e.g., PBDTSe-T segments) can balance crystallinity and phase separation. For instance, shorter blocks reduce excessive aggregation, improving interfacial contact with fullerene acceptors .
- Processing Conditions : Thermal annealing or solvent vapor treatment enhances molecular ordering. Powder X-ray diffraction (XRD) and atomic force microscopy (AFM) are critical for monitoring crystallite size and domain purity .
Q. How should researchers address contradictions between morphological data and device performance?
- Case Study : Block copolymers with this compound showed ordered morphology via AFM but underperformed compared to physical blends in solar cells. This discrepancy suggests that excessive crystallinity may hinder charge extraction at electrode interfaces. Mitigation strategies include:
- Transient Absorption Spectroscopy : To probe charge carrier lifetimes and recombination losses.
- Energy-Level Tuning : Modifying side chains to align HOMO/LUMO levels with electrode work functions .
Q. What computational methods are effective in predicting the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) and charge transfer integrals. For example, DFT can model the electron-withdrawing effect of bromine substituents on thienothiophene .
- Molecular Dynamics (MD) Simulations : Predicts packing behavior in thin films, correlating with experimental XRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
